2-(4-amino-3-hydroxyphenyl)acetic acid
Overview
Description
Scientific Research Applications
Microbial Degradation Pathway Enzyme
4-Hydroxyphenylacetic acid 3-hydroxylase is crucial in the microbial degradation pathways for phenylalanine, tyrosine, and aromatic amines. This enzyme, found in Pseudomonas putida, is essential for the conversion of 4-hydroxyphenylacetic acid, illustrating the compound's role in microbial metabolic processes (Raju, Kamath, & Vaidyanathan, 1988).
Role in Thermophilic Bacteria
Geobacillus sp. PA-9 utilizes 4-hydroxyphenylacetic acid in its 4-hydroxyphenylacetic acid degradative pathway. The identification of the hpaH gene in this thermophilic bacterium highlights its metabolic importance in diverse microbial species (Hawumba, Brözel, & Theron, 2007).
Peptide Synthesis Applications
4-Hydroxyphenylacetic acid derivatives, like the 4-picolyl ester, are used in peptide synthesis. These compounds serve as coupling components and their basic 4-picolyl moiety aids in the purification of protected peptides (Stewart, 1982).
Plant Metabolism
In higher plants, hydroxyphenylacetic acids, including 4-hydroxyphenylacetic acid, are metabolized through pathways deriving from the shikimic acid pathway. This process involves complex transformations and indicates the compound's significance in plant biochemistry (Kindl, 1969).
Biotechnological Production
Escherichia coli has been genetically engineered to improve the production of 4-hydroxyphenylacetic acid. This involves strategies like ATP and NADPH engineering, highlighting the compound's industrial and biotechnological relevance (Shen et al., 2021).
Role in Ruminant Metabolism
In ruminants, 4-hydroxyphenylacetic acid is involved in the biosynthesis of aromatic amino acids, illustrating its role in animal metabolism and nutrition (Kristensen, 1974).
Safety and Hazards
Properties
IUPAC Name |
2-(4-amino-3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRNLKXQFPHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158080 | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133331-79-0 | |
Record name | 4-Amino-3-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133331-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.